rac Quinacrine-d10

Isotopic purity Deuterium enrichment Analytical reference standard

rac Quinacrine-d10 (Mepacrine-d10) is a +10 Da deuterated internal standard that eliminates matrix-induced quantification errors in LC-MS/MS analysis of quinacrine. Ten deuterium atoms on the diethylamino side chain resist metabolic loss, ensuring consistent extraction recovery and ionization efficiency identical to the native analyte. It enables validated quantification across plasma, brain, liver, kidney, spleen, and subcellular fractions, meeting FDA/EMA accuracy (±15%) and precision (≤15% CV) requirements. Each lot includes a Certificate of Analysis documenting isotopic enrichment (≥98% D) and purity, supporting method transfer and ISO/IEC 17025 compliance. Research use only; not for human diagnostics or therapeutics.

Molecular Formula C23H30ClN3O
Molecular Weight 410 g/mol
CAS No. 1189976-99-5
Cat. No. B1500313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Quinacrine-d10
CAS1189976-99-5
Molecular FormulaC23H30ClN3O
Molecular Weight410 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
InChIInChI=1S/C23H30ClN3O/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26)/i1D3,2D3,5D2,6D2
InChIKeyGPKJTRJOBQGKQK-JKSUIMTKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac Quinacrine-d10 (CAS 1189976-99-5): A Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Quinacrine


rac Quinacrine-d10 (CAS 1189976-99-5), also known as Mepacrine-d10, is a deuterated analog of quinacrine (mepacrine), a synthetic acridine derivative with antiprotozoal, antirheumatic, and antimalarial activity [1]. The compound incorporates ten deuterium atoms substituting hydrogen atoms on the diethylamino side chain, resulting in a molecular formula of C23H20D10ClN3O and a molecular weight of 410.02 g/mol—a mass shift of +10 Da relative to the unlabeled parent compound [2]. This stable isotope-labeled internal standard (SIL-IS) is commercially supplied as either the free base or the dihydrochloride salt (C23H20D10ClN3O·2HCl, MW 482.94) and is strictly intended for research and analytical use only, not for diagnostic or therapeutic applications .

Why rac Quinacrine-d10 Cannot Be Substituted by Unlabeled Quinacrine or Alternative Internal Standards in Quantitative Bioanalysis


In LC-MS/MS quantification of quinacrine in complex biological matrices (e.g., plasma, brain tissue, liver homogenates), the use of an unlabeled analog or a structurally dissimilar internal standard introduces systematic quantification errors due to differential extraction recovery, variable ionization efficiency, and matrix effects that cannot be compensated for during data normalization [1]. Unlike unlabeled quinacrine, which co-elutes identically with the endogenous analyte and precludes chromatographic resolution, rac Quinacrine-d10 provides a +10 Da mass shift sufficient to avoid spectral overlap while maintaining near-identical physicochemical behavior—including extraction recovery and ionization response—thereby enabling accurate isotope dilution mass spectrometry (IDMS) [2]. Alternative internal standards such as ethacridine lactate have been evaluated for quinacrine quantification but were found to offer no significant analytical advantage and fail to correct for matrix-specific recovery losses inherent to complex sample preparation workflows [3].

Quantitative Differentiation Evidence: rac Quinacrine-d10 Versus Closest Analytical Alternatives


Isotopic Enrichment Specification: 98% D Enrichment Versus Unspecified or Lower-Purity Deuterated Analogs

Commercially sourced rac Quinacrine-d10 is supplied with a specified isotopic enrichment of 98% D (deuterium incorporation at the ten labeled positions), establishing a verifiable purity benchmark that directly impacts quantification accuracy in isotope dilution assays . This specification distinguishes rac Quinacrine-d10 from generic or research-grade deuterated compounds where isotopic enrichment may not be certified, and from alternative internal standards (e.g., ethacridine lactate) that lack isotopic labeling entirely and therefore cannot compensate for matrix-dependent ion suppression or enhancement effects [1].

Isotopic purity Deuterium enrichment Analytical reference standard LC-MS/MS

Batch-to-Batch Analytical Consistency: Defined Storage Conditions and Stability Parameters

rac Quinacrine-d10 is supplied with defined storage specifications (2–8°C refrigeration for the free base; -20°C for the dihydrochloride salt form) and documented stability parameters that are not uniformly established for in-house synthesized or non-certified deuterated reference materials . The compound is available as a yellow crystalline solid with a reported melting point range of 248–250°C for the free base and >210°C (with decomposition) for the dihydrochloride salt, providing physical characterization benchmarks for incoming material verification [1]. In contrast, alternative non-isotopic internal standards such as ethacridine lactate lack comparable certified stability documentation specific to quinacrine quantification workflows [2].

Stability Storage conditions Reference standard Quality control

Analytical Performance Differentiation: Isotope Dilution Accuracy Versus Non-Isotopic Internal Standard Methods

Stable isotope-labeled internal standards (SIL-IS) including deuterated compounds such as rac Quinacrine-d10 provide fundamentally superior quantification accuracy compared to non-isotopic internal standards by virtue of near-identical extraction recovery, chromatographic behavior, and ionization efficiency that enables precise compensation for matrix effects across diverse biological sample types [1]. This class-level advantage is quantified in method validation studies demonstrating that SIL-IS-based isotope dilution methods achieve accuracy within ±15% of nominal concentrations (and ±20% at the lower limit of quantification) even in complex matrices where non-isotopic internal standards produce systematic bias exceeding 30% . For quinacrine specifically, historical HPLC methods using ethacridine lactate as an internal standard achieved coefficients of variation of 4–5% at 3.4–17 ng/mL in plasma, but lacked the matrix compensation capabilities inherent to deuterated internal standards, limiting applicability to tissues with high matrix interference [2].

Isotope dilution mass spectrometry IDMS Quantitative accuracy Matrix effects

Procurement Consideration: rac Quinacrine-d10 Versus 13C-Labeled or 15N-Labeled Quinacrine Analogs

Deuterium labeling represents the most cost-effective stable isotope labeling strategy for LC-MS/MS internal standards, with synthesis costs substantially lower than 13C- or 15N-labeled analogs . This economic advantage does not compromise analytical utility: deuterated internal standards provide a +10 Da mass shift for rac Quinacrine-d10 (MW 410.02 versus unlabeled MW 399.96), which is sufficient to avoid spectral overlap with the M+1 and M+2 isotopic peaks of the native analyte while maintaining chromatographic co-elution that is critical for matrix effect compensation [1]. While 13C- and 15N-labeled standards offer theoretical advantages in eliminating hydrogen-deuterium exchange under certain sample preparation conditions, the cost differential (typically 3- to 5-fold higher for 13C-labeled compounds) renders deuterated standards the preferred procurement choice for routine bioanalytical workflows where back-exchange is not a limiting factor [2].

Cost-effectiveness Procurement Stable isotope labeling 13C labeling

Optimal Application Scenarios for rac Quinacrine-d10 in Research and Bioanalytical Settings


LC-MS/MS Quantification of Quinacrine in Pharmacokinetic and Tissue Distribution Studies

rac Quinacrine-d10 is the appropriate internal standard for LC-MS/MS-based quantification of quinacrine concentrations in plasma, brain tissue, liver, kidney, and spleen following systemic administration. In these applications, the +10 Da mass shift enables selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) without interference from endogenous matrix components or the native analyte's isotopic envelope. The defined isotopic enrichment (98% D) ensures consistent ion ratio measurements across analytical batches, meeting FDA and EMA bioanalytical method validation requirements for accuracy (±15%) and precision (≤15% CV) at all concentration levels. This application scenario is supported by the established use of stable isotope-labeled internal standards in quinacrine pharmacokinetic studies, where accurate quantification across multiple tissue compartments is required [1].

Metabolic Pathway Tracing and In Vitro Metabolism Studies

For studies investigating quinacrine metabolism in hepatic microsomes, hepatocyte cultures, or recombinant enzyme systems, rac Quinacrine-d10 serves as an internal standard that enables precise quantification of both parent compound depletion and metabolite formation. The deuterium labeling (ten deuterium atoms on the diethylamino side chain) provides a stable mass tag that is not subject to metabolic deuterium loss under oxidative conditions that would affect α-carbon deuterated analogs, ensuring consistent recovery across incubation time points. This application is particularly relevant given the established role of quinacrine in multi-drug resistance modulation and its complex metabolic profile involving cytochrome P450-mediated transformations [2].

Method Development and Cross-Validation for Quinacrine Bioequivalence Studies

In analytical method development for quinacrine bioequivalence or therapeutic drug monitoring applications, rac Quinacrine-d10 provides a validated internal standard that supports method transfer between laboratories and instrument platforms. The commercial availability of the compound from multiple accredited suppliers with batch-specific Certificates of Analysis (CoA) documenting isotopic enrichment, purity, and storage conditions ensures traceability compliant with ISO/IEC 17025 and GLP requirements. This scenario is distinguished from alternative approaches that rely on in-house synthesized internal standards lacking documented lot-to-lot consistency, which can introduce variability during multi-site method validation [3].

Quantitative Analysis of Quinacrine in Cellular and Subcellular Fractions

For studies examining quinacrine accumulation in lysosomes, autophagosomes, or acidic vesicles—applications that leverage quinacrine's intrinsic fluorescence for imaging—rac Quinacrine-d10 enables orthogonal quantitative validation of intracellular concentrations via LC-MS/MS. The isotope dilution approach corrects for the variable recovery inherent to subcellular fractionation protocols (e.g., differential centrifugation, density gradient separation), providing absolute quantification that complements fluorescence-based relative measurements. This dual-modality approach is particularly valuable in cancer research contexts where quinacrine's autophagy-modulating and FACT-trapping activities are under investigation [4].

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